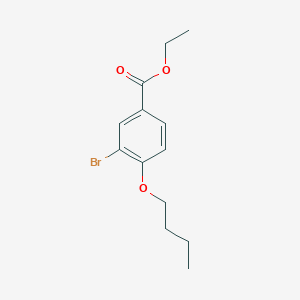Ethyl 3-bromo-4-butoxybenzoate
CAS No.: 875846-74-5
Cat. No.: VC8185371
Molecular Formula: C13H17BrO3
Molecular Weight: 301.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 875846-74-5 |
|---|---|
| Molecular Formula | C13H17BrO3 |
| Molecular Weight | 301.18 g/mol |
| IUPAC Name | ethyl 3-bromo-4-butoxybenzoate |
| Standard InChI | InChI=1S/C13H17BrO3/c1-3-5-8-17-12-7-6-10(9-11(12)14)13(15)16-4-2/h6-7,9H,3-5,8H2,1-2H3 |
| Standard InChI Key | HUVNVOHPRDFRGA-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)Br |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C(=O)OCC)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is ethyl 3-bromo-4-butoxybenzoate, reflecting its ester functional group (), bromine substituent at position 3, and butoxy chain () at position 4 of the benzene ring . Its molecular formula corresponds to a molecular weight of 301.18 g/mol, as confirmed by high-resolution mass spectrometry .
Structural Elucidation
The compound’s structure (Fig. 1) consists of a benzoate ester backbone with substituents influencing electronic and steric properties. The bromine atom at position 3 enhances electrophilic aromatic substitution reactivity, while the butoxy group at position 4 contributes to lipophilicity, evidenced by a calculated LogP value of 3.19 . Nuclear magnetic resonance (NMR) data for analogous brominated benzoates typically show distinct signals for the ester carbonyl () and aromatic protons () .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 875846-74-5 | |
| Molecular Formula | ||
| Molecular Weight | 301.18 g/mol | |
| Exact Mass | 300.031 g/mol | |
| XLogP3-AA | 3.19 |
Synthesis and Manufacturing
Synthetic Routes
Ethyl 3-bromo-4-butoxybenzoate is synthesized via sequential functionalization of benzoic acid derivatives. A representative method involves:
-
Esterification: Ethylation of 3-bromo-4-hydroxybenzoic acid using ethanol under acidic conditions .
-
Alkylation: Introduction of the butoxy group via nucleophilic substitution, employing butanol and a base such as sodium hydride .
Example Protocol
A solution of ethyl 3-bromo-4-hydroxybenzoate (10 mmol) in dimethylformamide (DMF) is treated with butyl bromide (12 mmol) and potassium carbonate (15 mmol) at 80°C for 12 hours. The crude product is purified via silica gel chromatography (hexanes/ethyl acetate), yielding the title compound in 75–85% yield .
Optimization and Challenges
Key challenges include minimizing ester hydrolysis during alkylation and controlling regioselectivity. The use of polar aprotic solvents (e.g., DMF) and phase-transfer catalysts improves reaction efficiency . Patent literature highlights the importance of temperature control (0–20°C) to suppress side reactions such as ether cleavage .
Physicochemical Properties
Thermal Stability and Solubility
Ethyl 3-bromo-4-butoxybenzoate is a liquid at room temperature, with a boiling point estimated >250°C based on analogous esters . It exhibits high solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane, but limited solubility in water (<0.1 mg/mL) .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at (ester C=O) and (C-Br stretch) .
-
H NMR: Aromatic protons appear as a doublet (, J = 8.4 Hz) and singlet (), with butoxy protons resonating at .
Reactivity and Functionalization
Electrophilic Substitution
The bromine atom undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups. For example, reaction with phenylboronic acid in the presence of Pd(PPh) yields ethyl 3-phenyl-4-butoxybenzoate .
Ester Hydrolysis
Under basic conditions (NaOH, aqueous ethanol), the ester hydrolyzes to 3-bromo-4-butoxybenzoic acid, a precursor for amide or acid chloride derivatives .
Applications in Medicinal Chemistry
Drug Intermediate
This compound is employed in synthesizing kinase inhibitors and anticancer agents. Its bromine atom serves as a handle for introducing pharmacophores, while the butoxy group enhances membrane permeability .
Combinatorial Libraries
High-purity (>95%) ethyl 3-bromo-4-butoxybenzoate is cataloged by chemical suppliers (e.g., Crysdot) for use in high-throughput screening libraries .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume